1-(1H-imidazol-2-yl)-3-methylbutan-1-one
Description
1-(1H-imidazol-2-yl)-3-methylbutan-1-one is a heterocyclic compound featuring an imidazole ring substituted at the 2-position with a branched alkyl ketone chain (3-methylbutan-1-one). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The ketone group enhances reactivity for nucleophilic additions or condensations, while the imidazole ring provides a platform for hydrogen bonding and coordination chemistry .
Properties
CAS No. |
62874-47-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C8H12N2O/c1-6(2)5-7(11)8-9-3-4-10-8/h3-4,6H,5H2,1-2H3,(H,9,10) |
InChI Key |
FOLJLDSYWYPIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=NC=CN1 |
Origin of Product |
United States |
Biological Activity
1-(1H-imidazol-2-yl)-3-methylbutan-1-one, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and possible therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- Imidazole Ring : A five-membered heterocyclic compound with two nitrogen atoms.
- Butanone Side Chain : Contributing to its lipophilicity and biological activity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also shown promise as an inhibitor of heme oxygenase (HO-1), an enzyme implicated in various pathological conditions including cancer. A fragment-based approach identified it as a potential hit compound with an IC50 value of approximately 1.03 µM, indicating strong inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The imidazole moiety can coordinate with metal ions in enzymes, altering their activity.
- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological targets, improving binding affinity and specificity .
Study on HO-1 Inhibition
A notable study involved evaluating the compound's effects on HO-1 activity using rat spleen microsomal fractions. The results illustrated a significant reduction in heme catabolites in the presence of the compound, confirming its role as a potent inhibitor .
Antimicrobial Efficacy Assessment
In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains. The findings indicated that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations.
Comparison with Similar Compounds
Positional Isomerism: 1H-Imidazol-1-yl vs. 1H-Imidazol-2-yl Substitution
- 1-(1H-Imidazol-1-yl)-3-methylbutan-1-one (CAS 10364-92-8): Substitution at the 1-position of the imidazole alters electronic conjugation. This positional difference may also affect binding affinity in biological systems .
Chain Modifications: Saturation and Functional Groups
- 1-(1H-Imidazol-2-yl)-3-methylbut-2-en-1-one (CAS 61985-33-9): The presence of a double bond in the butan chain (but-2-en-1-one) introduces an α,β-unsaturated ketone (enone) system. This enhances reactivity toward Michael additions and Diels-Alder reactions, unlike the saturated analog. However, the enone structure may increase susceptibility to photodegradation .
- 1-(1H-Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one Hydrobromide ():
Replacement of the methyl group with a sulfanyl-linked benzimidazole introduces a sulfur atom and aromaticity. The hydrobromide salt improves solubility in polar solvents, while the benzimidazole enhances π-π stacking interactions, relevant in drug design .
Substituent Complexity: Hydrophilicity vs. Hydrophobicity
- 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (CAS 94944-70-4): The tetrahydroxybutyl substituent drastically increases hydrophilicity (logP = -1.2 estimated) compared to the hydrophobic 3-methylbutan chain (logP ~1.5). This compound is more suited for aqueous-phase reactions or applications requiring hydrogen-bonding interactions .
- 1-((5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)thio)-3,3-dimethylbutan-2-one (CAS 302929-96-0): The benzimidazole-thioether structure and methoxy group enhance lipophilicity (logP ~3.0), favoring membrane permeability in drug candidates.
Pharmaceutical Intermediates
- 1-(1H-Imidazol-2-yl)methanamine (): Used in synthesizing adenosine receptor ligands, highlighting the role of imidazole-ketone hybrids in medicinal chemistry. The ketone group facilitates Schiff base formation, a common step in ligand design .
Comparative Data Table
| Compound Name | CAS Number | Key Features | Molecular Weight | logP (Estimated) | Applications |
|---|---|---|---|---|---|
| 1-(1H-Imidazol-2-yl)-3-methylbutan-1-one | N/A | 2-yl substitution, saturated chain | 166.20 | 1.5 | Pharmaceutical intermediates |
| 1-(1H-Imidazol-1-yl)-3-methylbutan-1-one | 10364-92-8 | 1-yl substitution, reduced conjugation | 152.20 | 1.3 | Bulk chemical synthesis |
| 1-(1H-Imidazol-2-yl)-3-methylbut-2-en-1-one | 61985-33-9 | α,β-unsaturated ketone | 164.18 | 1.8 | Industrial reagents |
| 1-[5-(Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone | 94944-70-4 | Hydrophilic substituents | 230.22 | -1.2 | Aqueous-phase reactions |
| 1-(Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one | 302929-96-0 | Thioether, benzimidazole | 292.40 | 3.0 | Lipophilic drug candidates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
